N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
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Overview
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a complex organic compound featuring a methoxy group, a pyrrolidinone ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxy Group: This step often involves the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Introduction of the Methanesulfonamide Group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Methanesulfonamide Derivatives: Compounds with methanesulfonamide groups but different aromatic substitutions.
Uniqueness
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-6-5-9(13-19(2,16)17)8-10(11)14-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTBLAXDJRAXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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